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molecular formula C9H9ClO2 B1586121 4-Methoxyphenylacetyl chloride CAS No. 4693-91-8

4-Methoxyphenylacetyl chloride

Cat. No. B1586121
M. Wt: 184.62 g/mol
InChI Key: CXJOONIFSVSFAD-UHFFFAOYSA-N
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Patent
US05512577

Procedure details

8-Ethano-1-(p-hydroxybenzyl)-2-methyl- 1,2,3,4,5,6,7,8-octahydroisoquinoline (10). A 100 mL three-necked flask was dried for 24 h at 210° C. While cooling under a stream of dry nitrogen, the flask was immersed in an ethanol/dry ice bath and cooled to -75° C. Boron tribromide (300 μl, 3.16 mmole) was introduced, followed by 10 ml of dry dichloromethane. Purified 9 (224 mg, 0.754 mmole), as the base, in 30 ml of dry dichloromethane was added in a dropwise fashion. Thirty minutes after the addition of 9, the stirring was stopped, the nitrogen was replaced by a calcium sulfate drying tube, and the mixture was left in the cold for 12 h. After refluxing for 1 h, the reaction mixture was recooled in an ice bath and 3.5 ml of 10% ammonium hydroxide was slowly added and a flocculent precipitate formed. After stirring for 15 min, the cold bath was removed and 50 ml of water was added. The subsequent isolation of the product was conducted in the dark to minimize photooxidation. The phases were separated, the dichloromethane was removed in vacuo and the residue was dissolved in ethyl ether. The aqueous phase (pH 8.4) was adjusted to pH 9.1 with 10% ammonium hydroxide and extracted eight times with 20 ml portions of ether. All ether phases were combined, dried (Na2SO4), and concentrated to give a yellow oil. An attempt was made to purify this base by methansulfonate salt formation, but this salt form resisted crystallization. The hydrochloride salt was made and recrystallized from acetone/ethanol/ethyl ether in 29% yield. There was evidence of additional product in the mother liquor but it resisted crystallization: mp (sealed tube) 218°-220° C. sublime; 1H NMR (base in CDCl3) δ 6.67 (AA'BB', 4 H aromatic), 4.58 (s, 1 H, OH), 2.87-3.30 (m, 1 H, 1-H), 2.43-2.87 (m, 4 H, 1-CH2, 3-H2), 2.33 (s, 3 H, NCH3), 1.90-2.27 (m, 4 H, 4-H2, 5-H, 8-H), 0.93-1.72 (m, 8 H, remaining protons); IR (base, neat) 3300 (OH stretch) cm -1 ; mass spectrum, m/z 283 (M+), 176 (M+ -p-hydroxybenzyl, base), 148 (retro-Diels-Alder), 107 (p-hydroxybenzyl+), 106 (p-hydroxybenzyl-1+), 42 (CH2 =N=CH2+).
[Compound]
Name
8-Ethano-1-(p-hydroxybenzyl)-2-methyl- 1,2,3,4,5,6,7,8-octahydroisoquinoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 μL
Type
reactant
Reaction Step Two
Name
9
Quantity
224 mg
Type
reactant
Reaction Step Three
Quantity
3.5 mL
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
B(Br)(Br)Br.CN1CCC2C(CCCC2)C1[CH2:16][C:17]1[CH:22]=[CH:21][C:20]([O:23][CH3:24])=[CH:19][CH:18]=1.[OH-:25].[NH4+].Cl[CH2:28][Cl:29]>>[CH3:24][O:23][C:20]1[CH:21]=[CH:22][C:17]([CH2:16][C:28]([Cl:29])=[O:25])=[CH:18][CH:19]=1 |f:2.3|

Inputs

Step One
Name
8-Ethano-1-(p-hydroxybenzyl)-2-methyl- 1,2,3,4,5,6,7,8-octahydroisoquinoline
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
300 μL
Type
reactant
Smiles
B(Br)(Br)Br
Step Three
Name
9
Quantity
224 mg
Type
reactant
Smiles
CN1C(C2CCCCC2CC1)CC1=CC=C(C=C1)OC
Step Four
Name
Quantity
3.5 mL
Type
reactant
Smiles
[OH-].[NH4+]
Step Five
Name
Quantity
30 mL
Type
reactant
Smiles
ClCCl
Step Six
Name
Quantity
10 mL
Type
reactant
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-75 °C
Stirring
Type
CUSTOM
Details
After stirring for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 100 mL three-necked flask was dried for 24 h at 210° C
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
While cooling under a stream of dry nitrogen
CUSTOM
Type
CUSTOM
Details
the flask was immersed in an ethanol/dry ice bath
ADDITION
Type
ADDITION
Details
Thirty minutes after the addition of 9
CUSTOM
Type
CUSTOM
Details
the nitrogen was replaced by a calcium sulfate drying tube
TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the reaction mixture was recooled in an ice bath
CUSTOM
Type
CUSTOM
Details
a flocculent precipitate formed
CUSTOM
Type
CUSTOM
Details
the cold bath was removed
ADDITION
Type
ADDITION
Details
50 ml of water was added
CUSTOM
Type
CUSTOM
Details
The phases were separated
CUSTOM
Type
CUSTOM
Details
the dichloromethane was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ethyl ether
EXTRACTION
Type
EXTRACTION
Details
extracted eight times with 20 ml portions of ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a yellow oil
CUSTOM
Type
CUSTOM
Details
to purify this base by methansulfonate salt formation
CUSTOM
Type
CUSTOM
Details
crystallization
CUSTOM
Type
CUSTOM
Details
recrystallized from acetone/ethanol/ethyl ether in 29% yield
CUSTOM
Type
CUSTOM
Details
crystallization
CUSTOM
Type
CUSTOM
Details
mp (sealed tube) 218°-220° C. sublime

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
COC1=CC=C(C=C1)CC(=O)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 29%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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